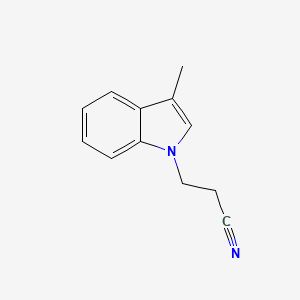

3-(3-Methyl-1H-indol-1-yl)propanenitrile

Descripción

Significance of Indole (B1671886) and Nitrile Moieties in Chemical Biology and Material Science

The structural components of 3-(3-Methyl-1H-indol-1-yl)propanenitrile, the indole and nitrile groups, are independently significant in several fields of research and application.

The indole moiety is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. creative-proteomics.combiosynth.comnumberanalytics.com This structure is a cornerstone in numerous natural and synthetic compounds. numberanalytics.comnih.gov In nature, it forms the core of the essential amino acid tryptophan and its metabolites, which include the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govwikipedia.orgnumberanalytics.com This biological prevalence makes the indole scaffold a "privileged" structure in medicinal chemistry, frequently incorporated into the design of new therapeutic agents with activities spanning antibacterial, anticancer, and anti-inflammatory applications. nih.govnih.govopenmedicinalchemistryjournal.com In material science, the electron-donating nature and photo-excited state properties of indoles make them suitable for developing organic electronics, such as organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.comresearchgate.net

The nitrile moiety (–C≡N), or cyano group, is a functional group characterized by a carbon-nitrogen triple bond. numberanalytics.comfiveable.me Its strong polarity and linear geometry impart unique chemical and physical properties to the molecules containing it. numberanalytics.com Nitriles are versatile intermediates in organic synthesis, readily convertible into other functional groups like carboxylic acids, amides, and amines. numberanalytics.comresearchgate.netwikipedia.org In chemical biology, the nitrile group is found in a small set of natural secondary metabolites where it plays roles in chemical defense and nitrogen metabolism. rsc.org In material science, nitriles are crucial monomers for producing important polymers. numberanalytics.com For example, acrylonitrile (B1666552) is a key component in the synthesis of nitrile butadiene rubber (NBR), a synthetic rubber valued for its high resistance to oil, fuel, and other chemicals, making it essential for automotive and aeronautical applications. timcorubber.comwikipedia.orgbritannica.com

Overview of Propanenitrile-Substituted Indole Derivatives in Contemporary Research

Propanenitrile-substituted indole derivatives, which feature a three-carbon chain with a terminal nitrile group attached to the indole core, are a subject of study in synthetic and medicinal chemistry. Research has focused on the synthesis and potential biological activities of these compounds.

A common synthetic route to prepare indole-1-propionitrile derivatives is through the cyanoethylation of indole precursors. nih.gov This reaction typically involves treating the indole with acrylonitrile in the presence of a base. nih.gov The resulting propionitrile (B127096) derivatives can serve as versatile intermediates for further chemical modifications. For instance, they can be hydrolyzed to form the corresponding indole-1-propionic acids or converted into indole-1-propionamides, expanding the library of accessible compounds for biological screening. nih.gov

Research Objectives and Scope for this compound

While extensive research exists on the broader classes of indole and nitrile compounds, dedicated studies on this compound are not widely documented in publicly available literature. Therefore, current research objectives are largely prospective and can be inferred from the known properties of its constituent parts and related molecules.

The primary objectives for future research on this specific compound would likely involve:

Novel Synthetic Methodologies: Developing efficient and scalable synthesis routes to access this compound and related analogs. This could involve optimizing existing cyanoethylation methods or exploring new catalytic approaches.

Chemical Characterization: Thoroughly characterizing the compound's structural and physicochemical properties. A study on the related compound, 3-(3-Methyl-1H-indole-1-yl)phthalonitrile, involved detailed X-ray crystallography and NMR spectroscopy to understand its three-dimensional structure and electronic properties, setting a precedent for similar analyses. researchgate.net

Exploration of Biological Activity: Screening the compound for a range of biological activities. Given the pharmacological importance of the indole nucleus, investigations could target its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Material Science Applications: Investigating its potential use in materials science. The combination of the electron-rich indole core and the polar nitrile group could lead to interesting optical or electronic properties, warranting exploration for applications in organic electronics or as a functional material.

The scope of research would be to establish a foundational understanding of this specific molecule, bridging the gap between the well-understood chemistry of indoles and nitriles and the underexplored properties of this particular combined structure.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-methylindol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVHVYXPVVRNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383892 | |

| Record name | 3-(3-Methyl-1H-indol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4414-81-7 | |

| Record name | 3-(3-Methyl-1H-indol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Methyl 1h Indol 1 Yl Propanenitrile and Analogues

Direct N-Alkylation and Related Synthetic Routes

Direct N-alkylation of the indole (B1671886) nitrogen is one of the most straightforward and commonly employed methods for the synthesis of N-substituted indoles, including 3-(3-Methyl-1H-indol-1-yl)propanenitrile. This approach involves the reaction of 3-methylindole (B30407) with a suitable three-carbon electrophile containing a nitrile functionality.

Reactions Involving Acrylonitrile (B1666552) Derivatives

The cyanoethylation of indoles, a type of Michael addition, represents a direct and atom-economical route to 3-(indol-1-yl)propanenitriles. In this reaction, 3-methylindole acts as a nucleophile, attacking the β-carbon of acrylonitrile. The reaction is typically catalyzed by a base, which deprotonates the indole nitrogen, increasing its nucleophilicity.

The reaction conditions for the cyanoethylation of 3-methylindole can be optimized by varying the catalyst, solvent, and temperature to achieve high yields. A variety of bases can be employed, from strong bases like sodium hydride to milder ones like triethylamine (B128534) or potassium carbonate.

| Catalyst/Base | Solvent | Temperature | Yield (%) |

| Sodium Methoxide | Methanol | Ambient | Good |

| Triethylamine | Ethanol | Ambient | Moderate to Good |

| Potassium Carbonate | DMF | 60-80°C | Good |

| Sodium Hydride | DMF | 0°C to RT | High |

This is an interactive data table based on typical conditions for cyanoethylation reactions.

A study on related indole-acrylonitrile derivatives demonstrated the synthesis of various compounds through Knoevenagel condensation, followed by Michael addition, highlighting the versatility of acrylonitrile and its derivatives in building complex indole structures. chemistrysteps.com

Alkylation with Halogenated Propanenitrile Precursors

An alternative and widely used direct N-alkylation strategy involves the use of 3-halopropanenitriles, such as 3-chloropropanenitrile or 3-bromopropanenitrile, as the alkylating agents. This method follows a standard SN2 mechanism, where the indole anion displaces the halide ion.

The reaction is typically carried out in the presence of a base to deprotonate the 3-methylindole. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH), and the reaction is usually performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Reaction Scheme: 3-Methylindole + X-(CH₂)₂-CN + Base → this compound + Base·HX (where X = Cl, Br)

The choice of the halogenated precursor can influence the reaction rate, with brominated derivatives generally being more reactive than chlorinated ones.

| Halogenated Precursor | Base | Solvent | Temperature |

| 3-Bromopropanenitrile | NaH | DMF | Room Temperature |

| 3-Chloropropanenitrile | K₂CO₃ | Acetonitrile | Reflux |

| 3-Bromopropanenitrile | KOH | Toluene | Phase Transfer Catalyst |

This is an interactive data table illustrating common reaction conditions for N-alkylation with halopropanenitriles.

Functional Group Interconversion Strategies

While direct N-alkylation is the most common approach, this compound can also be synthesized through the interconversion of other functional groups on the N-propyl side chain. This strategy involves first attaching a three-carbon chain with a different functional group to the indole nitrogen, followed by a chemical transformation to introduce the nitrile group.

One plausible, albeit less direct, pathway involves a two-step sequence:

N-Alkylation with a 3-halopropanol: 3-Methylindole is first reacted with a 3-halopropanol (e.g., 3-bromopropan-1-ol) in the presence of a base to yield 3-(3-methyl-1H-indol-1-yl)propan-1-ol.

Conversion of the alcohol to the nitrile: The resulting alcohol can then be converted into the target nitrile. This can be achieved through a two-step process of converting the alcohol to a good leaving group (like a tosylate or a halide) followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN). pkusz.edu.cn Alternatively, direct catalytic methods for converting alcohols to nitriles using reagents like CuI/bpy/TEMPO/O₂ with aqueous ammonia (B1221849) have been developed. organic-chemistry.orgrsc.org

Another potential interconversion strategy starts with the corresponding amide, 3-(3-methyl-1H-indol-1-yl)propanamide. This amide could be synthesized by N-alkylation of 3-methylindole with 3-halopropanamide. The amide can then be dehydrated to the nitrile using a variety of dehydrating agents such as phosphorus pentoxide (P₄O₁₀), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂). masterorganicchemistry.comresearchgate.netresearchgate.netresearchgate.net

| Starting Material | Intermediate | Reagents for Nitrile Formation |

| 3-Methylindole + 3-Halopropanol | 3-(3-Methyl-1H-indol-1-yl)propan-1-ol | 1. TsCl, Pyridine (B92270); 2. NaCN |

| 3-Methylindole + 3-Halopropanamide | 3-(3-Methyl-1H-indol-1-yl)propanamide | P₄O₁₀ or SOCl₂ |

This is an interactive data table outlining possible functional group interconversion pathways.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient pathway to complex molecules. While a direct MCR for the synthesis of this compound is not commonly reported, MCRs are extensively used to generate diverse libraries of functionalized indole derivatives. mdpi.commdpi.com

For instance, a three-component reaction involving an indole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can lead to the formation of 3-substituted indole derivatives. nih.gov Although this specific reaction leads to C-alkylation at the 3-position rather than N-alkylation, it showcases the power of MCRs in indole chemistry. By modifying the reactants, it is conceivable to design MCRs that could lead to N-alkylated propanenitrile structures or their precursors.

An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo assembly of the indole core itself, demonstrating the potential for MCRs in building the fundamental indole structure from simple precursors. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles and their derivatives to reduce environmental impact. libretexts.org These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. rsc.orgresearchgate.net The N-alkylation of 3-methylindole can be efficiently performed under microwave conditions. organic-chemistry.org This technique can be applied to both the reaction with acrylonitrile and with halogenated propanenitrile precursors, often under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures. researchgate.net This method has been successfully used for the synthesis of various indole derivatives and can be considered a green alternative to conventional heating methods. masterorganicchemistry.com

Green Catalysts and Solvents: The development of reusable and non-toxic catalysts is a key aspect of green chemistry. For indole synthesis, catalysts like ionic liquids, clays, and various supported metal catalysts are being explored. libretexts.org Furthermore, replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a major focus. For example, some multi-component reactions for indole synthesis have been successfully carried out in water. libretexts.org

| Green Technique | Advantages | Applicability to Synthesis |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields | N-alkylation reactions |

| Ultrasound Irradiation | Enhanced reaction rates, milder conditions | N-alkylation, MCRs |

| Green Catalysts | Reusability, lower toxicity | N-alkylation, MCRs |

| Aqueous Media | Non-toxic, inexpensive, safe | Certain MCRs |

This is an interactive data table summarizing green chemistry approaches.

Chemical Reactivity and Derivatization Studies of 3 3 Methyl 1h Indol 1 Yl Propanenitrile

Reactivity of the Nitrile Functional Group

The propanenitrile side chain offers a versatile site for chemical modification. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This inherent reactivity allows for the transformation of the nitrile into other important functional groups such as amines, aldehydes, ketones, and carboxylic acids. chemistrysteps.compressbooks.pub

The electrophilic carbon of the nitrile group in 3-(3-Methyl-1H-indol-1-yl)propanenitrile can be targeted by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). This reaction pathway typically leads to the formation of ketones after hydrolysis of the intermediate imine salt. chemistrysteps.compressbooks.pub The addition of the organometallic reagent to the nitrile forms a stable imine anion complex, which is then hydrolyzed in an aqueous workup to yield the final ketone product.

Table 1: Predicted Products from Nucleophilic Addition Reactions

| Nucleophilic Reagent | Intermediate | Final Product after Hydrolysis |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Imine salt | 4-(3-Methyl-1H-indol-1-yl)-2-butanone |

| Phenylmagnesium bromide (C₆H₅MgBr) | Imine salt | 1-Phenyl-3-(3-methyl-1H-indol-1-yl)propan-1-one |

The nitrile group is readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction involves the addition of two hydride ions to the nitrile carbon, followed by protonation with water to afford 3-(3-Methyl-1H-indol-1-yl)propan-1-amine. pressbooks.pub This transformation is a valuable method for introducing a primary amino group at the terminus of the side chain.

Alternatively, the use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction to an aldehyde. chemistrysteps.com This reaction proceeds via the formation of an imine intermediate which, upon careful hydrolysis at low temperatures, yields 3-(3-methyl-1H-indol-1-yl)propanal.

Table 2: Outcomes of Nitrile Group Reduction

| Reducing Agent | Reaction Product | Product Functional Group |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 3-(3-Methyl-1H-indol-1-yl)propan-1-amine | Primary Amine |

The nitrile functional group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. pressbooks.pubvaia.com The reaction proceeds through an amide intermediate, 3-(3-methyl-1H-indol-1-yl)propanamide.

In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by water. libretexts.orgpressbooks.pub Subsequent tautomerization yields the amide, which is then further hydrolyzed to 3-(3-methyl-1H-indol-1-yl)propanoic acid and an ammonium (B1175870) ion. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent proton transfers and elimination steps lead to the formation of a carboxylate salt, which is protonated in a final acidic workup step to give the carboxylic acid. chemistrysteps.com

Table 3: Hydrolysis Products of the Nitrile Group

| Condition | Intermediate | Final Product |

|---|---|---|

| Aqueous Acid (e.g., H₂SO₄, heat) | 3-(3-Methyl-1H-indol-1-yl)propanamide | 3-(3-Methyl-1H-indol-1-yl)propanoic acid |

Reactions Involving the Indole (B1671886) Core

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. researchgate.net The reactivity is governed by the delocalization of the nitrogen lone pair electrons into the ring system. researchgate.net However, in this compound, the typical reaction sites are modified by the existing substituents.

In unsubstituted indole, the C3 position is the most nucleophilic and therefore the primary site for electrophilic attack. mdpi.comic.ac.uk In the title compound, this position is blocked by a methyl group. The presence of an alkyl group at N1 does not significantly alter the electron-donating nature of the pyrrole (B145914) ring. Consequently, electrophilic substitution is directed to other positions on the indole nucleus. The next most favored position for substitution is generally the C2 position of the pyrrole ring, followed by positions on the benzene (B151609) ring (C4, C5, C6, and C7). The precise outcome can depend on the specific electrophile and reaction conditions.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Expected Major Product(s) |

|---|---|---|

| Nitration | Benzoyl nitrate | 3-(2-Nitro-3-methyl-1H-indol-1-yl)propanenitrile and other isomers |

| Halogenation | N-Bromosuccinimide (NBS) | 3-(2-Bromo-3-methyl-1H-indol-1-yl)propanenitrile |

Both the N1 and C3 positions of the indole core in this compound are already substituted. The N1 position is occupied by the propanenitrile group, and the C3 position bears a methyl group. matrix-fine-chemicals.com

Further direct functionalization at the N1 position would require cleavage of the existing N-C bond, which is generally stable. Similarly, the C3 position is blocked by the methyl group, preventing direct substitution at this site. nih.gov However, derivatization can be achieved through reactions involving the existing substituents. For instance, the C3-methyl group could potentially undergo radical halogenation under specific conditions, though this is not a typical reaction pathway for indoles. The primary route for introducing new functionalities onto the indole core remains electrophilic substitution at the available C2, C4, C5, C6, or C7 positions. nih.gov

| Position | Existing Group | Potential for Further Direct Functionalization | Notes |

| N1 | -CH₂CH₂CN | Unlikely without cleaving the N-C bond | The N-alkyl bond is generally stable under standard reaction conditions. |

| C3 | -CH₃ | Blocked | The methyl group prevents direct electrophilic attack at this highly reactive site. |

Cycloaddition and Condensation Reactions for Heterocycle Formation

The activated methylene (B1212753) group in 3-cyanoacetyl indole derivatives serves as a powerful nucleophile and a building block for the synthesis of a wide array of heterocyclic systems. Through carefully designed multi-component reactions, this precursor can be elaborated into complex molecules bearing pyrazole (B372694), triazole, thiazole (B1198619), pyridine (B92270), and pyran rings. nih.govrsc.orgresearchgate.net

The construction of pyrazole rings from indole-containing β-ketonitriles is a well-established synthetic route, typically involving condensation with hydrazine (B178648) derivatives. beilstein-journals.orgchim.it The reaction of a 3-cyanoacetyl indole with hydrazine hydrate (B1144303) or substituted hydrazines proceeds via an initial condensation followed by intramolecular cyclization to yield the corresponding aminopyrazole. chim.itscirp.org

For instance, the coupling of 3-cyanoacetyl-2-methylindole with aromatic diazonium salts produces arylhydrazone intermediates. scirp.orgscirp.org These hydrazones can then be cyclized. When treated with a solution of malononitrile (B47326) in pyridine, they can form 4-aminopyrazole-5-carbonitrile derivatives. scirp.orgscirp.org Alternatively, refluxing the arylhydrazones in acetic acid with hydrazine hydrate can yield 5-amino-4-arylazo-3-pyrazole derivatives. scirp.orgscirp.org

Another prominent strategy involves the multi-component reaction of a 3-cyanoacetyl indole, an aldehyde, and a 5-aminopyrazole, which under catalytic conditions, leads to the formation of fused pyrazolo[3,4-b]pyridine systems. nih.govrsc.org

Table 1: Synthesis of Pyrazole Derivatives from 3-Cyanoacetyl Indole Analogs

| Starting Indole Derivative | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Cyanoacetyl-2-methylindole | Aromatic diazonium salts, then malononitrile/pyridine | Coupling, then cyclization | 4-Aminopyrazole-5-carbonitrile derivative | scirp.orgscirp.org |

| 3-Cyanoacetyl-2-methylindole | Aromatic diazonium salts, then hydrazine hydrate/acetic acid | Coupling, then cyclization | 5-Amino-4-arylazo-3-pyrazole derivative | scirp.orgscirp.org |

| 3-Cyanoacetyl indole | Aromatic aldehydes, 5-amino-3-methylpyrazole, Fe³⁺-montmorillonite | One-pot, refluxing EtOH | Pyrazolo[3,4-b]pyridine derivative | rsc.org |

The synthesis of triazole-containing scaffolds can be achieved from 3-cyanoacetyl indoles through multi-step sequences. rsc.org A common approach involves the construction of a different heterocycle which is then used to form the triazole ring. For example, indolyl-substituted pyrans containing an azide (B81097) group can undergo a [3+2] cycloaddition with alkynes (a "click" reaction) in the presence of a copper catalyst to furnish indolyltriazolylpyran hybrids. nih.gov

Another pathway involves a three-component reaction between an aromatic aldehyde, 3-amino-1,2,4-triazole, and a 3-cyanoacetyl indole. rsc.org This condensation, typically catalyzed by a base like triethylamine (B128534) in a high-boiling solvent such as DMF, leads to the formation of fused triazolopyrimidine derivatives. rsc.org The reaction proceeds through an initial Knoevenagel condensation of the aldehyde and the indole derivative, followed by a Michael addition of the aminotriazole and subsequent intramolecular cyclization and oxidation. rsc.org

Table 2: Synthesis of Triazole-Containing Derivatives

| Starting Indole Derivative | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Azidoindolylpyran (derived from 3-cyanoacetyl indole) | Phenyl acetylenes, CuI | [3+2] Cycloaddition, ACN:H₂O, RT | Indolyltriazolylpyran hybrid | nih.gov |

| 3-Cyanoacetyl indole | Aromatic aldehydes, 3-amino-1,2,4-triazole, triethylamine | One-pot, DMF, 120°C | Triazolopyrimidine derivative | rsc.org |

The versatile reactivity of 3-cyanoacetyl indole analogs allows for their conversion into various sulfur-containing heterocycles, including thiazoles and thiadiazoles. nih.gov

Thiazole Synthesis: The synthesis of thiazole derivatives often requires the initial transformation of the 3-cyanoacetyl indole. For example, reaction with phenyl isothiocyanate can convert the active methylene group into a thioacetanilide (B1681303) intermediate. scirp.orgscirp.org This intermediate can then be reacted with α-haloketones to construct the thiazole ring.

Thiadiazole Synthesis: Thiadiazoles can also be synthesized from the thioacetanilide intermediate derived from 3-cyanoacetyl indole. scirp.orgscirp.org Reaction of this intermediate with hydrazonoyl halides is a key method for forming 1,3,4-thiadiazole (B1197879) derivatives. scirp.orgscirp.org Another common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from the reaction of an appropriate indole precursor with thiosemicarbazide in the presence of an acid catalyst like POCl₃ or H₂SO₄. jocpr.comresearchgate.netnih.gov

Table 3: Synthesis of Thiazole and Thiadiazole Derivatives

| Heterocycle | Key Intermediate | Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| Thiazole | Thioacetanilide derivative | α-Haloketones | Hantzsch-type synthesis | Substituted Thiazole | nih.gov |

| Thiadiazole | Thioacetanilide derivative | Hydrazonoyl halides | Cyclocondensation | 1,3,4-Thiadiazole derivative | scirp.orgscirp.org |

| Thiadiazole | Indole carboxylic acid | Thiosemicarbazide, POCl₃ | Condensation/Cyclization | Amino-1,3,4-thiadiazole | jocpr.com |

Multi-component reactions involving 3-cyanoacetyl indoles are particularly effective for the one-pot synthesis of highly substituted pyridine and pyran rings. nih.govrsc.org

Pyridine Synthesis: The synthesis of indole-substituted pyridines often follows a Hantzsch-like or related multi-component condensation pathway. baranlab.org A one-pot, four-component reaction of a 3-cyanoacetyl indole, an aromatic aldehyde, a ketone (such as 3-acetylindole (B1664109) or acetophenone), and ammonium acetate (B1210297) can yield highly substituted pyridine derivatives. nih.govresearchgate.net The ammonium acetate serves as the nitrogen source for the pyridine ring. These reactions are often catalyzed by acids (e.g., acetic acid) or catalysts like iodine. nih.gov Fused pyridine systems, such as pyrazolo[3,4-b]pyridines, can also be prepared in a three-component reaction of 3-cyanoacetyl indoles, aldehydes, and an aminopyrazole. nih.govrsc.org

Pyran Synthesis: 4H-Pyran derivatives are readily synthesized through the one-pot reaction of 3-cyanoacetyl indoles, an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate. nih.govresearchgate.net These reactions are often promoted by a basic catalyst such as piperidine (B6355638) or an organocatalyst like L-proline, and can be accelerated by methods like ultrasonic irradiation. nih.govresearchgate.net The reaction mechanism typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 3-cyanoacetyl indole and subsequent intramolecular cyclization to form the pyran ring. nih.gov

Table 4: Synthesis of Pyridine and Pyran Derivatives

| Heterocycle | Reagents | Catalyst/Conditions | Reaction Type | Reference |

|---|---|---|---|---|

| Pyridine | Aldehyde, Ketone, Ammonium Acetate | Acetic Acid or I₂, Heat | Four-component condensation | nih.gov |

| Pyrazolo[3,4-b]pyridine | Aldehyde, 5-Aminopyrazole | Nanocatalyst, Heat | Three-component condensation | nih.govrsc.org |

| 4H-Pyran | Aldehyde, Malononitrile | Piperidine or L-proline, EtOH, Ultrasonic | Three-component condensation | nih.govresearchgate.net |

| 4H-Pyran | Aldehyde, Ethyl Acetoacetate | InCl₃/NH₄OAc, Microwave | Three-component condensation | nih.gov |

Spectroscopic and Structural Characterization Techniques for 3 3 Methyl 1h Indol 1 Yl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For 3-(3-Methyl-1H-indol-1-yl)propanenitrile, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the indole (B1671886) ring, the methyl group, and the propanenitrile side chain.

Key expected signals would include:

A singlet for the methyl (CH₃) group attached to the C3 position of the indole ring.

A multiplet for the proton at the C2 position.

A series of multiplets in the aromatic region for the four protons on the benzene (B151609) ring portion of the indole structure.

Two triplets for the two methylene (B1212753) (CH₂) groups of the propanenitrile side chain, showing their adjacent relationship.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Indole H-2 | ~7.0-7.2 | s |

| Indole H-4 | ~7.5-7.7 | d |

| Indole H-5 | ~7.1-7.3 | t |

| Indole H-6 | ~7.1-7.3 | t |

| Indole H-7 | ~7.3-7.5 | d |

| N-CH₂ | ~4.3-4.5 | t |

| CH₂-CN | ~2.8-3.0 | t |

| C₃-CH₃ | ~2.2-2.4 | s |

Note: The table presents predicted values based on the analysis of similar structures. Actual experimental data is required for definitive assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would display separate signals for each unique carbon atom.

Expected signals include:

A signal for the nitrile (-C≡N) carbon, typically found in the 115-120 ppm range.

Signals for the eight carbons of the indole ring system.

Signals for the two methylene carbons of the side chain.

A signal for the methyl carbon.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C≡N | ~117-119 |

| Indole C-2 | ~121-123 |

| Indole C-3 | ~111-113 |

| Indole C-3a | ~128-130 |

| Indole C-4 | ~119-121 |

| Indole C-5 | ~121-123 |

| Indole C-6 | ~119-121 |

| Indole C-7 | ~109-111 |

| Indole C-7a | ~135-137 |

| N-CH₂ | ~40-42 |

| CH₂-CN | ~18-20 |

| C₃-CH₃ | ~9-11 |

Note: The table presents predicted values based on the analysis of similar structures. Actual experimental data is required for definitive assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity between the two methylene groups in the propanenitrile chain and among the adjacent protons on the indole's benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is invaluable for identifying quaternary carbons (like C-3, C-3a, and C-7a) and confirming the attachment of the propanenitrile chain to the indole nitrogen (N-1). For example, HMBC would show a correlation between the N-CH₂ protons and the indole carbons C-2 and C-7a.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic absorption bands would be:

A sharp, medium-intensity peak around 2245-2260 cm⁻¹ , which is characteristic of a nitrile (C≡N) stretching vibration.

Absorptions in the 3000-3100 cm⁻¹ region corresponding to aromatic C-H stretching.

Absorptions in the 2850-2960 cm⁻¹ region due to aliphatic C-H stretching from the methyl and methylene groups.

Bands in the 1450-1600 cm⁻¹ range, characteristic of C=C stretching within the aromatic indole ring.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2245 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can offer structural clues based on fragmentation patterns. The nominal molecular weight of this compound (C₁₂H₁₂N₂) is 184.24 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 184.

Key fragmentation pathways could involve the loss of the propanenitrile side chain or cleavage within it. A prominent fragment would likely be the 3-methylindole (B30407) cation at m/z = 130, resulting from the cleavage of the N-CH₂ bond.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₂N₂. The calculated exact mass would be compared to the experimentally measured mass to a high degree of precision (typically within 5 ppm), confirming the elemental formula and ruling out other possibilities.

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₁₂H₁₂N₂ | 184.1000 |

| [M+H]⁺ | C₁₂H₁₃N₂ | 185.1073 |

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the substance. The resulting data allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice.

For the specific compound this compound, a comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data. Therefore, detailed experimental parameters such as the crystal system, space group, unit cell dimensions, and refined atomic coordinates for this molecule are not reported in scientific literature. The generation of such data would require the growth of a suitable single crystal of the compound followed by analysis using an X-ray diffractometer.

Elemental Analysis in Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. By comparing the experimentally determined percentages with the theoretically calculated values based on the compound's molecular formula, researchers can verify its elemental composition and assess its purity. A close correlation between experimental and theoretical values is a strong indicator that the correct compound has been synthesized and is free from significant impurities.

The molecular formula for this compound is C₁₂H₁₂N₂. matrix-fine-chemicals.com Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 184.24 g/mol . matrix-fine-chemicals.comcymitquimica.com

The theoretical percentages are as follows:

Carbon (C): (12 * 12.011) / 184.24 * 100% = 78.24%

Hydrogen (H): (12 * 1.008) / 184.24 * 100% = 6.57%

Nitrogen (N): (2 * 14.007) / 184.24 * 100% = 15.21%

While published experimental findings for this specific compound are not available, a typical research report would present these theoretical values alongside the actual results obtained from analyzing a synthesized sample. For instance, an experimental result of C, 78.21%; H, 6.60%; N, 15.19% would be considered a strong confirmation of the compound's identity and high purity.

Below is an interactive data table summarizing the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass (amu) | Count in Molecule | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 78.24 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.57 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.21 |

| Total | 184.242 | 100.00 |

Computational Modeling and Theoretical Investigations of 3 3 Methyl 1h Indol 1 Yl Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are crucial for predicting its reactivity and stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(3-Methyl-1H-indol-1-yl)propanenitrile, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G), can be employed to determine its optimized molecular geometry. uow.edu.au These calculations yield precise bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT studies can compute various thermodynamic properties, such as the heat of formation, which is a measure of the molecule's stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter obtained from DFT calculations. This HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. For instance, in a theoretical study of indole (B1671886) derivatives, the relative stability was evaluated based on the calculated heats of formation and the HOMO-LUMO energy gap.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| Heat of Formation (kJ/mol) | Value | Indicates the stability of the molecule. |

| HOMO Energy (eV) | Value | Relates to the electron-donating ability. |

| LUMO Energy (eV) | Value | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | Value | Correlates with chemical reactivity and stability. |

| Dipole Moment (Debye) | Value | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. nih.gov

Different colors on the MEP map represent varying electrostatic potentials. Typically, red regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. researchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group, making it a potential site for interaction with electrophiles. The hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (rotamers or conformers) of a molecule and their relative energies. mdpi.com For a flexible molecule like this compound, which has rotatable single bonds in its propanenitrile side chain, multiple low-energy conformations may exist.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the movements of atoms and molecules over a specific period, MD can explore the conformational space available to the molecule, revealing how it transitions between different conformations. mdpi.com These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic physiological conditions. The insights gained from MD simulations are crucial for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov

In Silico Predictions for Molecular Interactions and Target Binding

In silico methods are instrumental in predicting how a molecule might interact with biological targets, such as proteins or enzymes. Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a receptor. nih.gov This method involves placing the ligand in the binding site of the target protein and calculating a docking score, which estimates the binding affinity. alliedacademies.org

For this compound, molecular docking studies could be performed against various potential protein targets to identify those with which it is most likely to interact. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various computational models. researchgate.net These predictions are vital in the early stages of drug discovery to assess the drug-likeness of a compound and identify potential liabilities. researchgate.net

Table 2: Illustrative In Silico Predictions for this compound

| Property | Predicted Outcome | Implication for Drug Development |

| Molecular Docking | ||

| Target Protein | e.g., Kinase, Receptor | Identification of potential biological targets. |

| Binding Affinity (kcal/mol) | Value | Estimation of the strength of interaction. |

| Key Interacting Residues | e.g., Lys, Trp, Val | Understanding the molecular basis of binding. |

| ADMET Prediction | ||

| Human Intestinal Absorption | High/Low | Predicts oral bioavailability. |

| Blood-Brain Barrier Penetration | Yes/No | Indicates potential for CNS activity. |

| Cytochrome P450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |

| Ames Mutagenicity | Mutagenic/Non-mutagenic | Early assessment of potential carcinogenicity. |

Note: This table presents hypothetical data to exemplify the output of in silico prediction tools.

Structure-Based Computational Design Strategies

The insights gained from the aforementioned computational studies can be leveraged in structure-based drug design to create novel analogs of this compound with improved properties. nih.gov By understanding the structure-activity relationship (SAR), researchers can make targeted modifications to the molecule's structure to enhance its binding affinity, selectivity, or pharmacokinetic profile. mdpi.com

For example, if docking studies reveal that a particular region of the molecule is involved in a crucial hydrophobic interaction with the target protein, modifications could be made to that region to strengthen this interaction. Computer-aided drug design (CADD) strategies, such as bioisosteric replacement, can be employed to systematically explore different functional groups at various positions on the indole scaffold or the propanenitrile side chain. nih.gov This iterative process of design, computational evaluation, and synthesis can accelerate the discovery of new and more potent therapeutic agents.

Advanced Research Applications of 3 3 Methyl 1h Indol 1 Yl Propanenitrile

Utility as a Synthon in Complex Molecule Synthesis

The structure of 3-(3-Methyl-1H-indol-1-yl)propanenitrile makes it a potentially valuable synthon, or building block, for the synthesis of more complex molecules. The indole (B1671886) ring itself is a common core in many natural products and synthetic compounds with significant biological activity. rsc.org The reactivity of the indole ring, particularly at the C2 position, allows for further functionalization.

The propanenitrile side chain offers several synthetic handles. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations would allow for the elongation of the side chain and the introduction of new functional groups, making it a versatile intermediate for creating a library of novel indole-based compounds.

For instance, the reduction of the nitrile to an amine would yield a diamine precursor that could be used in the synthesis of complex heterocyclic systems or as a linker in various chemical applications. The hydrolysis to a carboxylic acid would provide a key intermediate for the synthesis of compounds like indole-3-acetic acid analogs, which are known for their role as plant hormones. creative-proteomics.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group | Potential Application of Product |

|---|---|---|---|

| Nitrile (-C≡N) | H₂/Catalyst (e.g., Raney Ni) | Primary Amine (-CH₂NH₂) | Synthesis of polyamides, ligands, and bioactive amines. |

| Nitrile (-C≡N) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) | Precursor for esters, amides, and other acid derivatives. |

| Nitrile (-C≡N) | Grignard Reagent (R-MgBr) | Ketone (-C(O)R) | Intermediate for creating more complex carbon skeletons. |

Exploration in Organic Electronic Materials

Indole derivatives have garnered interest in the field of organic electronics due to their electron-rich nature and potential for π-π stacking, which can facilitate charge transport. numberanalytics.com Compounds containing the indole nucleus have been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). researchgate.net The electron-donating properties of the indole ring are a key feature in the design of "donor-π-acceptor" type molecules, which are common in organic electronic materials. nih.gov

While there is no specific research on this compound for these applications, its fundamental structure suggests potential. The 3-methylindole (B30407) core can act as the electron-donating unit. The electronic properties could be further tuned by chemical modification. The propanenitrile group, being somewhat electron-withdrawing, might influence the frontier molecular orbital energy levels (HOMO and LUMO) of the molecule, which are critical parameters for its performance in electronic devices. researchgate.net

Development of Fluorescent Probes for Biological Systems

The indole moiety is the chromophore of the amino acid tryptophan, and as such, its fluorescent properties are well-known. researchgate.net Many synthetic indole derivatives have been developed as fluorescent probes for sensing various analytes and for biological imaging. nih.govnih.gov These probes often work on principles like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the fluorescence is modulated by the interaction with the target molecule or changes in the local environment. researchgate.net

This compound contains the necessary indole fluorophore. Its potential as a fluorescent probe would depend on whether its fluorescence properties are sensitive to its environment (e.g., pH, polarity) or if it can be functionalized to interact with specific biological targets. The nitrile group is not a typical binding site for common biological analytes, but the indole ring itself can participate in π-stacking interactions. For it to be a viable probe, further modifications would likely be necessary to introduce specific recognition elements.

Table 2: Key Properties of Indole as a Fluorophore

| Property | Description |

|---|---|

| Excitation Wavelength | Typically in the UV range (around 280-290 nm). |

| Emission Wavelength | Around 350 nm, but can be significantly shifted by substituents and solvent polarity. |

| Quantum Yield | Variable, highly dependent on the molecular structure and environment. |

Role in Medicinal Chemistry and Drug Discovery Platforms

The indole nucleus is a cornerstone in medicinal chemistry, being a key component of numerous approved drugs and clinical candidates. nih.govacs.org Indole derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. jocpr.comopenmedicinalchemistryjournal.com The specific substitution pattern on the indole ring is crucial for determining the biological activity and target selectivity.

The N-alkylation of indoles, as seen in this compound, is a common strategy in drug design to modulate properties like solubility, metabolic stability, and receptor binding affinity. researchgate.net The 3-methyl group can also influence the steric and electronic properties of the molecule, potentially leading to specific interactions with biological targets.

While no specific biological activity has been reported for this compound, it could serve as a scaffold for the development of new therapeutic agents. The propanenitrile side chain could be modified to introduce various pharmacophores, and the 3-methylindole core provides a well-established platform for interaction with a variety of biological targets. For example, many kinase inhibitors and tubulin polymerization inhibitors feature a substituted indole core.

Applications in Materials Science (e.g., Dyes and Pigments)

Indole derivatives are precursors to indigoid dyes, with indigo (B80030) itself being one of the most well-known examples. mdpi.comresearchgate.net The extended π-conjugated system of these dyes is responsible for their color. The synthesis of such dyes often involves the oxidative dimerization of indoxyl or related precursors.

The structure of this compound does not lend itself directly to the formation of traditional indigo-type dyes because the 1-position is blocked, which is often involved in the polymerization or dimerization process. However, the indole ring can be incorporated into larger chromophoric systems. For example, it could be used to synthesize azo dyes by coupling with a diazonium salt, although this would require prior functionalization of the indole ring with an activating group. The electron-rich nature of the indole ring makes it a suitable component in the design of novel colorants. britannica.com

Future Directions and Emerging Research Avenues for 3 3 Methyl 1h Indol 1 Yl Propanenitrile

High-Throughput Screening and Combinatorial Chemistry Approaches

The indole (B1671886) scaffold is a major target for the construction of small-molecule libraries aimed at discovering new therapeutic leads. nih.gov For 3-(3-Methyl-1H-indol-1-yl)propanenitrile, combinatorial chemistry offers a powerful strategy to rapidly generate a large and diverse library of related analogs. youtube.com This approach involves systematically modifying the core structure with various building blocks to explore the chemical space and identify compounds with enhanced biological activity. nih.gov

High-Throughput Screening (HTS) is essential for evaluating these large compound libraries against various biological targets. nih.gov By automating the screening process, researchers can test thousands of compounds a month, significantly accelerating the pace of lead generation. youtube.com The core structure of this compound can be diversified at several positions. For instance, substituents can be introduced on the benzene (B151609) ring of the indole nucleus, the methyl group at position 3 could be varied, and the nitrile group could be transformed into other functional groups like amides, carboxylic acids, or tetrazoles.

| Scaffold Position | Core Structure | Potential Modifications for Library Synthesis | Rationale |

|---|---|---|---|

| Indole Ring (Positions 4, 5, 6, 7) | Benzene Ring | -F, -Cl, -Br, -OCH₃, -NO₂, -CN | Modulate electronic properties, lipophilicity, and metabolic stability. |

| Position 3 | Methyl Group (-CH₃) | -Ethyl, -Propyl, -CF₃, -Cyclopropyl | Explore steric effects and influence binding pocket interactions. |

| Side Chain Terminus | Nitrile Group (-C≡N) | -CONH₂, -COOH, -Tetrazole, -Amine | Alter hydrogen bonding capacity, polarity, and metabolic fate. nih.gov |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Modern synthetic chemistry increasingly relies on real-time monitoring to optimize reaction conditions, improve yields, and ensure safety. For reactions involving this compound, advanced spectroscopic techniques can provide invaluable insights.

Mid-infrared spectroscopy (FTIR), particularly with technologies like ReactIR, can follow the kinetics of reactions involving the nitrile group. nih.gov This method allows for the real-time, in-situ tracking of the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. nih.gov For example, during the hydrolysis of the nitrile to an amide or carboxylic acid, the disappearance of the nitrile stretch (around 2250 cm⁻¹) and the appearance of carbonyl stretches could be precisely quantified.

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction progress. Techniques like Signal Amplification By Reversible Exchange (SABRE) can overcome the inherent low sensitivity of NMR, enabling the monitoring of reactions at very low concentrations, which is crucial for studying reaction mechanisms and kinetics under biologically relevant conditions. researchgate.net Indole derivatives themselves can also be engineered to act as fluorescent probes, which could be used to monitor their interactions with biological macromolecules in real-time. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govmednexus.org These computational tools can be applied at nearly every stage of drug design, from initial hit identification to lead optimization. nih.govbohrium.com

For this compound and its derivatives, AI and ML can be used to build predictive models for various properties. High-Throughput Virtual Screening (HTVS), powered by ML algorithms, can screen vast virtual libraries of indole analogs against target proteins, prioritizing a smaller, more promising set of compounds for actual synthesis and testing. nih.govresearchgate.net AI models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, helping to identify and eliminate problematic candidates early in the design cycle. researchgate.net Generative AI models can even design entirely new indole-based molecules de novo, optimized for specific properties like high binding affinity to a target and favorable pharmacokinetics. researchgate.net

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Predictive ADME/T Modeling | Algorithms trained on existing data predict properties like solubility, permeability, metabolism, and toxicity. | Reduces late-stage failures by prioritizing compounds with drug-like properties. researchgate.net |

| Virtual High-Throughput Screening | Uses ML to rapidly screen virtual libraries of compounds against a biological target to predict binding affinity. nih.gov | Significantly reduces the number of compounds that need to be synthesized and tested experimentally. |

| De Novo Drug Design | Generative models create novel molecular structures optimized for desired criteria (e.g., target affinity, synthetic accessibility). | Expands the exploration of chemical space to find novel and potent drug candidates. researchgate.net |

| Target Identification | AI can analyze biological data to identify and validate novel protein targets for which new drugs can be designed. | Opens up new therapeutic possibilities for indole-based compounds. bio-itworld.com |

Sustainable Synthetic Routes and Biocatalytic Transformations

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing, emphasizing the need for more sustainable and environmentally benign synthetic methods. researchgate.net Future research on this compound should focus on developing such routes.

This includes the use of flow chemistry, where reactions are performed in continuous-flow reactors. This technology can improve reaction efficiency, reduce waste, and allow for the safe handling of highly reactive or energetic intermediates. rsc.org The development of catalytic approaches that avoid the use of heavy metals is another key area. dergipark.org.trnumberanalytics.com Organocatalysis and the use of more abundant, less toxic metals are promising alternatives. numberanalytics.com

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly sustainable and selective method for synthesis. numberanalytics.com Enzymes can operate under mild conditions (aqueous solvent, ambient temperature) and can provide exquisite levels of chemo-, regio-, and stereoselectivity. numberanalytics.com For instance, research could explore the use of nitrile hydratase or nitrilase enzymes for the selective transformation of the propanenitrile side chain into an amide or carboxylic acid, respectively. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The indole scaffold is present in numerous compounds with a wide array of biological activities. researchgate.net Derivatives of this compound represent a promising starting point for exploring new therapeutic areas. Based on the activities of related indole compounds, several research avenues are particularly promising.

Many indole derivatives have demonstrated significant anticancer activity by inhibiting tubulin polymerization or targeting specific protein kinases. nih.govrsc.org For example, novel 1H-indole-3-carbonitrile derivatives have been developed as potent Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy. researchgate.netnih.gov Libraries based on the this compound scaffold could be screened against panels of cancer cell lines and specific kinases to identify new antitumor agents. nih.gov

Additionally, indole-acrylonitrile derivatives have shown potent antimicrobial activity against various pathogens. nih.gov This suggests that analogs of this compound could be developed as novel antibacterial or antifungal agents. Other potential applications include the development of inhibitors for proteases like rhodesain and falcipain-2, which are targets for treating sleeping sickness and malaria. mdpi.com

| Therapeutic Area | Potential Biological Target(s) | Supporting Rationale |

|---|---|---|

| Oncology | Tubulin, Protein Kinases (e.g., TRK, ROR1) | Indole derivatives are known tubulin polymerization inhibitors and kinase inhibitors. rsc.orgnih.govnih.gov |

| Infectious Diseases | Bacterial or Fungal Enzymes | Related indole-acrylonitriles exhibit significant antimicrobial properties. nih.gov |

| Parasitic Diseases | Cysteine Proteases (e.g., Rhodesain, Falcipain-2) | Peptidyl nitriles with indole scaffolds have been designed as inhibitors for parasitic proteases. mdpi.com |

| Inflammatory Diseases | Inflammatory Pathway Enzymes | The indole core is a common feature in many anti-inflammatory agents. openmedicinalchemistryjournal.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(3-Methyl-1H-indol-1-yl)propanenitrile with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 3-methylindole with acrylonitrile derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF or acetonitrile. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Reaction optimization should focus on temperature control (60–80°C), stoichiometric ratios (1:1.2 indole to nitrile precursor), and catalyst screening (e.g., Pd for cross-coupling) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm nitrile (δ ~110–120 ppm in ¹³C) and indole substituents (e.g., methyl group at δ ~2.4 ppm in ¹H). Compare with published spectra of analogous indole nitriles .

- IR Spectroscopy : Validate nitrile functionality via C≡N stretching (~2240 cm⁻¹) and indole N–H stretches (~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in this compound using X-ray crystallography, particularly in cases of disorder or twinning?

- Methodological Answer : Single-crystal X-ray diffraction with synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for disordered regions. Use SHELXL for refinement:

- Apply TWIN and BASF commands to model twinning (e.g., twin law 0 1 0 / -1 0 0 / 0 0 -1).

- For methyl/indole disorder, split occupancy refinement (PART指令) and restraint distance/angle parameters (DFIX, SADI). Validate with R1 < 5% and wR2 < 12% .

Q. What computational strategies can predict the reactivity of this compound in cross-coupling or cyclization reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level). Analyze Fukui indices for electrophilic/nucleophilic sites.

- MD Simulations : Study solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS.

- Benchmark against experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How does the nitrile group influence the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Perform docking studies (AutoDock Vina) with target enzymes (e.g., cytochrome P450 or kinases). Compare binding energies of the nitrile derivative vs. carboxylate analogs. Validate via:

- Isothermal Titration Calorimetry (ITC) : Measure ΔG and ΔH of enzyme-ligand binding.

- SAR Analysis : Synthesize analogs (e.g., replacing nitrile with amide) and assay IC₅₀ values. The nitrile’s electron-withdrawing effect often enhances π-π stacking with aromatic enzyme residues .

Q. What experimental and theoretical approaches can reconcile contradictory data on the compound’s stability under oxidative conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to H₂O₂ (3–30% v/v) at 40°C. Monitor degradation via HPLC-MS.

- EPR Spectroscopy : Detect radical intermediates during oxidation.

- Computational Degradation Modeling : Use ChemAxon or ACD/Labs to predict degradation pathways. Cross-validate with Arrhenius plots from kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.